REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.C([Li])(CC)C.C[O:23]B(OC)OC.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=2)[CH:5]=[CH:6][C:7]=1[OH:23]
|
Name
|
|
Quantity
|
44.32 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C1=CC=C(C=C1)CCC
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Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
resultant solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
23.64 g
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-74 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −74° C. for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −60° C
|
Type
|
CUSTOM
|
Details
|
did not exceed −60° C
|
Type
|
STIRRING
|
Details
|
After stirring at −74° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the inside temperature was increased to room temperature
|
Type
|
CUSTOM
|
Details
|
Then, an organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
an aqueous layer was subjected to extraction with toluene
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice, and 54 g of a 15% aqueous hydrogen peroxide solution
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
STIRRING
|
Details
|
by stirring under ice cooling for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Further, an organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
an aqueous layer was subjected to extraction with toluene
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
WASH
|
Details
|
washed with a 10% aqueous sodium sulfite solution and saturated brine
|
Type
|
CUSTOM
|
Details
|
The organic layer mixture was dried
|
Type
|
ADDITION
|
Details
|
by adding sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C1=CC=C(C=C1)CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |